2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile
Brand Name: Vulcanchem
CAS No.: 1706438-79-0
VCID: VC2743167
InChI: InChI=1S/C10H7F4N/c1-6-4-7(2-3-15)9(11)8(5-6)10(12,13)14/h4-5H,2H2,1H3
SMILES: CC1=CC(=C(C(=C1)C(F)(F)F)F)CC#N
Molecular Formula: C10H7F4N
Molecular Weight: 217.16 g/mol

2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile

CAS No.: 1706438-79-0

Cat. No.: VC2743167

Molecular Formula: C10H7F4N

Molecular Weight: 217.16 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile - 1706438-79-0

Specification

CAS No. 1706438-79-0
Molecular Formula C10H7F4N
Molecular Weight 217.16 g/mol
IUPAC Name 2-[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]acetonitrile
Standard InChI InChI=1S/C10H7F4N/c1-6-4-7(2-3-15)9(11)8(5-6)10(12,13)14/h4-5H,2H2,1H3
Standard InChI Key OIVGYQVRNXNXCD-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1)C(F)(F)F)F)CC#N
Canonical SMILES CC1=CC(=C(C(=C1)C(F)(F)F)F)CC#N

Introduction

2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile is an organic compound characterized by its unique molecular structure, which includes a fluorine atom, a methyl group, and a trifluoromethyl group attached to a phenylacetonitrile backbone. This compound is classified under organic low-molecular-weight compounds and is often used as an intermediate in the synthesis of more complex fluorinated organic molecules. Its IUPAC name is 2-[2-fluoro-5-methyl-3-(trifluoromethyl)phenyl]acetonitrile, and it has a molecular weight of 217.16 g/mol .

Synthesis and Production

The synthesis of 2-Fluoro-5-methyl-3-(trifluoromethyl)phenylacetonitrile typically involves nucleophilic substitution reactions where the trifluoromethyl group replaces a chlorine atom on the benzyl chloride. Continuous flow reactors may be utilized to optimize yield and efficiency during production, followed by purification steps like recrystallization or chromatography to ensure high purity.

Applications and Research Findings

This compound serves multiple roles in scientific research, particularly in organic synthesis and pharmaceuticals. Its unique configuration makes it valuable for synthesizing complex fluorinated molecules, which are often sought after for their enhanced stability and lipophilicity .

Table 2: Suppliers and Availability

SupplierProduct NumberPurityQuantityPrice
Apollo ScientificPC30319497%250 mg$244
SynQuest Laboratories3837-3-48-250 mg$269
Apollo ScientificPC30319497%1 g$731
SynQuest Laboratories3837-3-48-1 g$807

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator